molecular formula C13H12N2O3 B13974758 Methyl 5-(4-aminophenoxy)picolinate

Methyl 5-(4-aminophenoxy)picolinate

Katalognummer: B13974758
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: KYMNBFIAWXIYEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . It is a heterocyclic aromatic compound that contains both pyridine and phenoxy groups, making it a versatile building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-chloropyridine with 4-aminophenol in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a palladium catalyst and a suitable ligand to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups onto the phenoxy ring.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridine groups can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate
  • Methyl 3-(4-aminophenoxy)pyridine-2-carboxylate
  • Methyl 5-(4-nitrophenoxy)pyridine-2-carboxylate

Uniqueness

Methyl 5-(4-aminophenoxy)pyridine-2-carboxylate is unique due to the specific positioning of the amino and phenoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

methyl 5-(4-aminophenoxy)pyridine-2-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-17-13(16)12-7-6-11(8-15-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3

InChI-Schlüssel

KYMNBFIAWXIYEP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC=C(C=C1)OC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.